Sigma-1 Receptor Selectivity Profile vs. 3-Bromo Congener
The 4-bromo benzamide scaffold (exemplified by compound 7m in the reference study) demonstrates enhanced selectivity for sigma-1 receptors over sigma-2 receptors compared to the 3-bromo derivative (compound 7l). While the 3-bromo congener exhibits significant antagonist activity against 5-HT2B, 5-HT2C, α2A, and H1 receptors, the 4-bromo analog shows a cleaner selectivity profile [1].
| Evidence Dimension | Receptor selectivity and off-target activity |
|---|---|
| Target Compound Data | 4-bromo benzamide 7m: Selective sigma-1 ligand with reduced off-target activity |
| Comparator Or Baseline | 3-bromo benzamide 7l: Significant antagonist activity on 5-HT2B, 5-HT2C, α2A, and H1 receptors |
| Quantified Difference | Qualitative selectivity difference; 3-bromo congener shows measurable antagonist activity at multiple GPCRs, whereas 4-bromo congener does not |
| Conditions | In vitro radioligand competition binding assays against sigma-1 and sigma-2 receptors; functional antagonist assays on a panel of 40 receptors including serotonergic, adrenergic, and histaminergic subtypes |
Why This Matters
Researchers requiring sigma-1 receptor modulation without confounding serotonergic/adrenergic off-target effects should prioritize the 4-bromo variant over the 3-bromo isomer.
- [1] Donnier-Maréchal M, Carato P, Larchanché PE, et al. Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands. Eur J Med Chem. 2017;138:964-978. View Source
